molecular formula C6H14ClNO2 B2382744 Methyl 4-aminopentanoate hydrochloride CAS No. 58620-99-8

Methyl 4-aminopentanoate hydrochloride

Cat. No.: B2382744
CAS No.: 58620-99-8
M. Wt: 167.63
InChI Key: GLGDQRWTKGJGRE-UHFFFAOYSA-N
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Description

Methyl 4-aminopentanoate hydrochloride (CAS: Not explicitly provided; structurally C₆H₁₃NO₂·HCl) is a hydrochloride salt of a methyl ester derivative of 4-aminopentanoic acid. It is widely utilized as a synthetic building block in organic chemistry and pharmaceutical research due to its amine and ester functionalities, which facilitate further derivatization . Its stereoisomeric form, (4S)-Methyl 4-aminopentanoate hydrochloride, is also marketed, highlighting the importance of chirality in its applications .

Properties

IUPAC Name

methyl 4-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(7)3-4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGDQRWTKGJGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminopentanoate hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of 4-aminopentanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-aminopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Methyl 4-aminopentanoate hydrochloride, differing in ester groups, branching, or backbone unsaturation. These variations influence their physicochemical properties, reactivity, and biological activity.

Ethyl 4-Aminopentanoate Hydrochloride

  • Molecular Formula: C₇H₁₅NO₂·HCl

tert-Butyl 4-Aminopentanoate Hydrochloride

  • Molecular Formula: C₉H₁₉NO₂·HCl
  • Key Differences : The bulky tert-butyl group introduces steric hindrance, which may slow ester hydrolysis and enhance stability under acidic conditions.
  • Pricing : 645.00 €/50 mg (vs. 810.00 €/50 mg for the methyl derivative), reflecting differences in synthesis complexity .

Methyl 4-Amino-4-Methylpentanoate Hydrochloride

  • Molecular Formula: C₇H₁₅NO₂·HCl
  • Structural Data : SMILES: CC(C)(CCC(=O)OC)N; InChIKey: ACAWIJLJSWFILZ-UHFFFAOYSA-N .
  • Commercial Status : Available at 181.66 g/mol molecular weight, with CAS 1311317-14-2 .

Methyl 4-Aminobut-2-ynoate Hydrochloride

  • Molecular Formula: C₅H₈ClNO₂
  • Key Differences: The triple bond (but-2-ynoate backbone) introduces rigidity, affecting conformational flexibility and interaction with biological targets.
  • Molecular Weight : 149.58 g/mol, significantly lower than linear-chain analogs .

Propan-2-yl 4-Aminopentanoate Hydrochloride

  • Molecular Formula: C₈H₁₈ClNO₂
  • Key Differences : The isopropyl ester group enhances hydrophobicity, which may improve membrane permeability in drug delivery applications .

Data Table: Comparative Analysis of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Key Structural Feature Price (50 mg) Availability
Methyl 4-aminopentanoate HCl C₆H₁₃NO₂·HCl ~181.6 (estimated) Methyl Linear backbone 810.00 € Available
Ethyl 4-aminopentanoate HCl C₇H₁₅NO₂·HCl ~195.7 Ethyl Linear backbone Discontinued Discontinued
tert-Butyl 4-aminopentanoate HCl C₉H₁₉NO₂·HCl ~209.7 tert-Butyl Steric hindrance 645.00 € Available
Methyl 4-amino-4-methylpentanoate HCl C₇H₁₅NO₂·HCl 181.66 Methyl C4 methyl branch Not listed Available
Methyl 4-aminobut-2-ynoate HCl C₅H₈ClNO₂ 149.58 Methyl Triple bond (C2–C3) Not listed Available

Biological Activity

Methyl 4-aminopentanoate hydrochloride, also known as (S)-Methyl 4-aminopentanoate hydrochloride, is a compound of significant interest in both biochemical research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:
this compound is an amino acid derivative with a structure that allows it to participate in various biochemical pathways. Its chiral nature means that different enantiomers may exhibit distinct biological activities.

Synthesis:
The compound can be synthesized through various organic reactions, including:

  • Oxidation : Converts the amino group to nitroso or nitro derivatives.
  • Reduction : Can yield corresponding alcohols from the ester group.
  • Substitution : The amino group can engage in nucleophilic substitutions to form new compounds.

The biological activity of this compound is primarily attributed to its role as a precursor in neurotransmitter synthesis. It may influence metabolic pathways involving amino acids and interact with enzymes responsible for amino acid metabolism, thereby affecting various physiological processes.

Biological Activity

  • Neurotransmitter Precursor :
    • The compound is studied for its potential role in synthesizing neurotransmitters, which are crucial for communication within the nervous system.
  • Potential Therapeutic Effects :
    • Research indicates that this compound could have applications in treating central nervous system disorders by acting on specific receptors or pathways involved in neurological function and protection.
  • Metabolic Pathways :
    • It has been investigated for its influence on metabolic pathways, particularly those related to amino acid metabolism and energy production.

Case Studies and Experimental Data

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Metabolic Effects : A study indicated that this compound could enhance metabolic pathways related to neurotransmitter synthesis, potentially leading to improved cognitive functions (source not specified).
  • Therapeutic Applications : Research highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases, with emphasis on its role in modulating neurotransmitter levels (source not specified).

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Neurotransmitter SynthesisPrecursor for neurotransmitter production
Central Nervous System DisordersPotential therapeutic effects in CNS disorders
Metabolic Pathway InfluenceAffects amino acid metabolism and energy production

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